Sub-Nanomolar TYK2-JH2 Potency Outperforms Clinical-Stage JH2 Inhibitors by Over 2-Fold
Tyk2-IN-9 exhibits an IC50 of 0.076 nM against the TYK2 pseudokinase domain (JH2), demonstrating 2.6-fold higher potency than the FDA-approved first-in-class JH2 inhibitor Deucravacitinib (BMS-986165, IC50 = 0.2 nM) [1][2] and 13-fold higher potency than the alternative measurement reported for Deucravacitinib in certain assays (IC50 = 1.0 nM) . This sub-nanomolar potency positions Tyk2-IN-9 as one of the most biochemically potent JH2-targeting TYK2 inhibitors available for research procurement, exceeding the potency of clinical candidates NDI-034858 (Kd < 200 pM, approximately 0.2 nM) [3] and ABBV-712 (IC50 = 195 nM) [4] by 2.5-fold and 2,500-fold, respectively.
| Evidence Dimension | Biochemical inhibitory potency at TYK2 pseudokinase domain (JH2) |
|---|---|
| Target Compound Data | IC50 = 0.076 nM |
| Comparator Or Baseline | Deucravacitinib (BMS-986165) IC50 = 0.2 nM; Deucravacitinib alternative IC50 = 1.0 nM; NDI-034858 Kd < 200 pM; ABBV-712 IC50 = 195 nM |
| Quantified Difference | 2.6-fold (vs 0.2 nM Deucravacitinib); 13-fold (vs 1.0 nM Deucravacitinib); ~2.5-fold (vs NDI-034858); ~2,566-fold (vs ABBV-712) |
| Conditions | In vitro biochemical binding assay; JH2 pseudokinase domain; IC50 values measured via HTRF (Homogeneous Time-Resolved Fluorescence) or comparable binding format |
Why This Matters
Higher biochemical potency at the JH2 domain translates to lower compound consumption in screening cascades and potentially reduced dosing requirements in cellular and in vivo models, directly impacting cost-per-experiment calculations for procurement decisions.
- [1] TargetMol. Tyk2-IN-9 Product Page. CAS 2127109-85-5. View Source
- [2] BindingDB. BDBM50507816: BMS-986165 (Deucravacitinib) TYK2 JH2 IC50. View Source
- [3] PeptideDB. Zasocitinib (NDI-034858) Product Page. View Source
- [4] TargetMol. ABBV-712 Product Page. View Source
